

An In-depth Technical Guide to Azepan-4-ol as a Pharmaceutical Intermediate

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Compound of Interest

Compound Name: **Azepan-4-ol**

Cat. No.: **B112581**

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Abstract

Azepan-4-ol, a seven-membered heterocyclic amine, represents a cornerstone intermediate in modern medicinal chemistry. Its unique structural topology, featuring a flexible seven-membered ring, a secondary amine, and a strategically positioned hydroxyl group, offers a trifecta of synthetic handles for molecular elaboration. This guide provides an in-depth exploration of **Azepan-4-ol**, from its fundamental physicochemical properties and synthesis to its critical role as a scaffold in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. We will dissect established analytical protocols for quality control and provide field-proven insights into its handling and application, equipping researchers and drug development professionals with the comprehensive knowledge required to leverage this versatile building block.

Introduction: The Strategic Value of the Azepane Scaffold

In the landscape of pharmaceutical development, the selection of core scaffolds is a critical determinant of a program's success. Saturated N-heterocycles are privileged structures due to their ability to confer favorable properties such as aqueous solubility, metabolic stability, and three-dimensional complexity for precise target engagement. Among these, the azepane ring has garnered significant attention.^{[1][2]} Its seven-membered structure provides a higher degree of conformational flexibility compared to smaller five- or six-membered rings, which can be crucial for optimizing interactions with biological targets.^[3]

Azepan-4-ol (also known as 4-hydroxyazepane) emerges as a particularly valuable intermediate.^{[4][5]} The molecule's dual functionality—a secondary amine and a hydroxyl group—allows for orthogonal chemical modifications, making it a versatile precursor for constructing diverse compound libraries.^[5] The secondary amine serves as a nucleophilic handle or a site for introducing substituents that can modulate basicity and receptor interactions, while the hydroxyl group can be functionalized to introduce additional pharmacophoric elements or to tune physicochemical properties like lipophilicity.^{[5][6]} This inherent versatility has established **Azepan-4-ol** as a key intermediate in the synthesis of complex bioactive molecules, especially those targeting neurological disorders.

This document serves as a technical guide for scientists, outlining the essential knowledge for effectively utilizing **Azepan-4-ol** in a research and development setting.

Physicochemical & Structural Characteristics

A thorough understanding of a chemical intermediate's properties is fundamental to its effective use in synthesis and process development. **Azepan-4-ol** is typically supplied as a slightly yellow powder with well-defined physical and chemical characteristics.^[6]

Table 1: Key Physicochemical Properties of Azepan-4-ol

Property	Value	Source(s)
CAS Number	39888-51-2	[6][7]
Molecular Formula	C ₆ H ₁₃ NO	[6][7]
Molecular Weight	115.17 g/mol	[7]
IUPAC Name	azepan-4-ol	[7]
Synonyms	4-Hydroxyazepane, Hexahydro-1H-azepin-4-ol	[6][7]
Appearance	Slightly yellow powder	[6]
Purity (Typical)	≥ 96% (HPLC)	[6]
Boiling Point	203.7°C at 760 mmHg	N/A
Polar Surface Area	32.3 Å ²	[7]
Storage Conditions	Store at 0-8°C	[6]

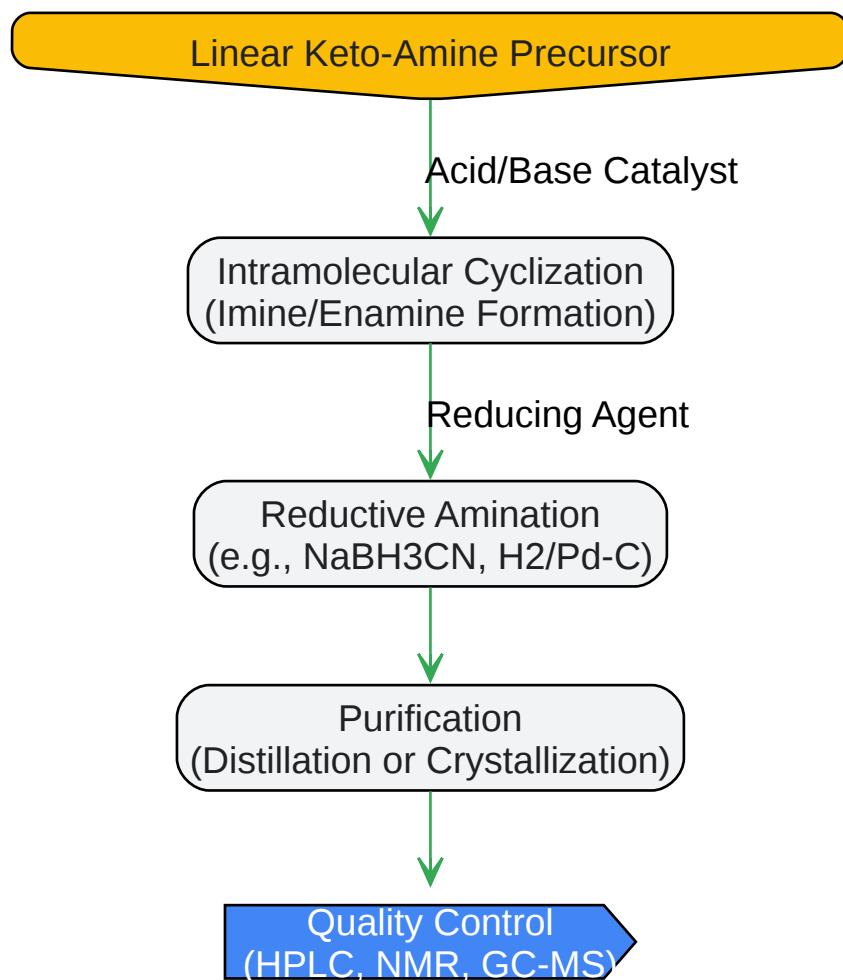
The structure of **Azepan-4-ol** is foundational to its utility. The diagram below illustrates its key features.

Caption: Chemical structure of **Azepan-4-ol** highlighting key functional groups.

Synthesis of Azepan-4-ol: A Conceptual Workflow

While multiple synthetic routes to substituted azepanes exist, a common and logical approach involves the cyclization of a linear precursor.[4][8] Intramolecular reductive amination is a powerful strategy for forming cyclic amines and serves as an excellent conceptual model for the synthesis of the **Azepan-4-ol** scaffold.[9][10] This process involves the formation of an imine or enamine from a precursor containing both a ketone and an amine, followed by in-situ reduction to form the seven-membered ring.

The following diagram outlines a generalized workflow for such a synthesis.



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Caption: Generalized workflow for **Azepan-4-ol** synthesis via intramolecular reductive amination.

Experimental Protocol: Conceptual Reductive Amination

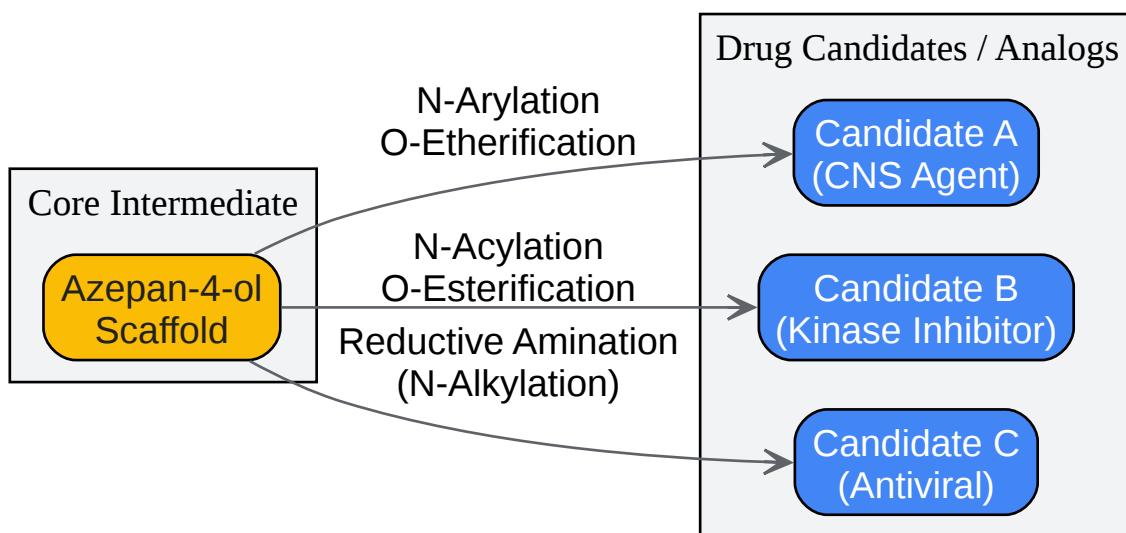
This protocol is a representative, conceptual illustration of the key chemical transformations. Causality: The choice of a mild reducing agent like sodium cyanoborohydride (NaBH_3CN) is critical; it selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting ketone, preventing unwanted side reactions and maximizing the yield of the desired cyclic amine.[11]

- Precursor Preparation: A suitable linear precursor, such as 6-amino-3-hydroxyhexan-2-one, is dissolved in an appropriate protic solvent (e.g., methanol).

- pH Adjustment: The reaction pH is adjusted to a mildly acidic condition (pH 4-6) using a reagent like acetic acid. This is essential to catalyze imine formation without fully protonating and deactivating the primary amine.
- Reductant Addition: Sodium cyanoborohydride is added portion-wise to the solution at a controlled temperature (e.g., 0-25°C). The reaction progress is monitored by a suitable technique like TLC or LC-MS.
- Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is made basic (pH > 11) to deprotonate the product's amine.
- Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the **Azepan-4-ol**.
- Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified, typically by vacuum distillation or recrystallization, to yield pure **Azepan-4-ol**.
- Validation: The identity and purity of the final product are confirmed using the analytical methods described in Section 5. This step is crucial for the self-validation of the protocol.

Azepan-4-ol in Drug Discovery: A Versatile Scaffold

The true value of **Azepan-4-ol** lies in its role as a versatile building block for creating structurally diverse and potent pharmaceutical agents.^[6] Its dual functional groups provide two independent points for diversification, allowing chemists to systematically explore structure-activity relationships (SAR).



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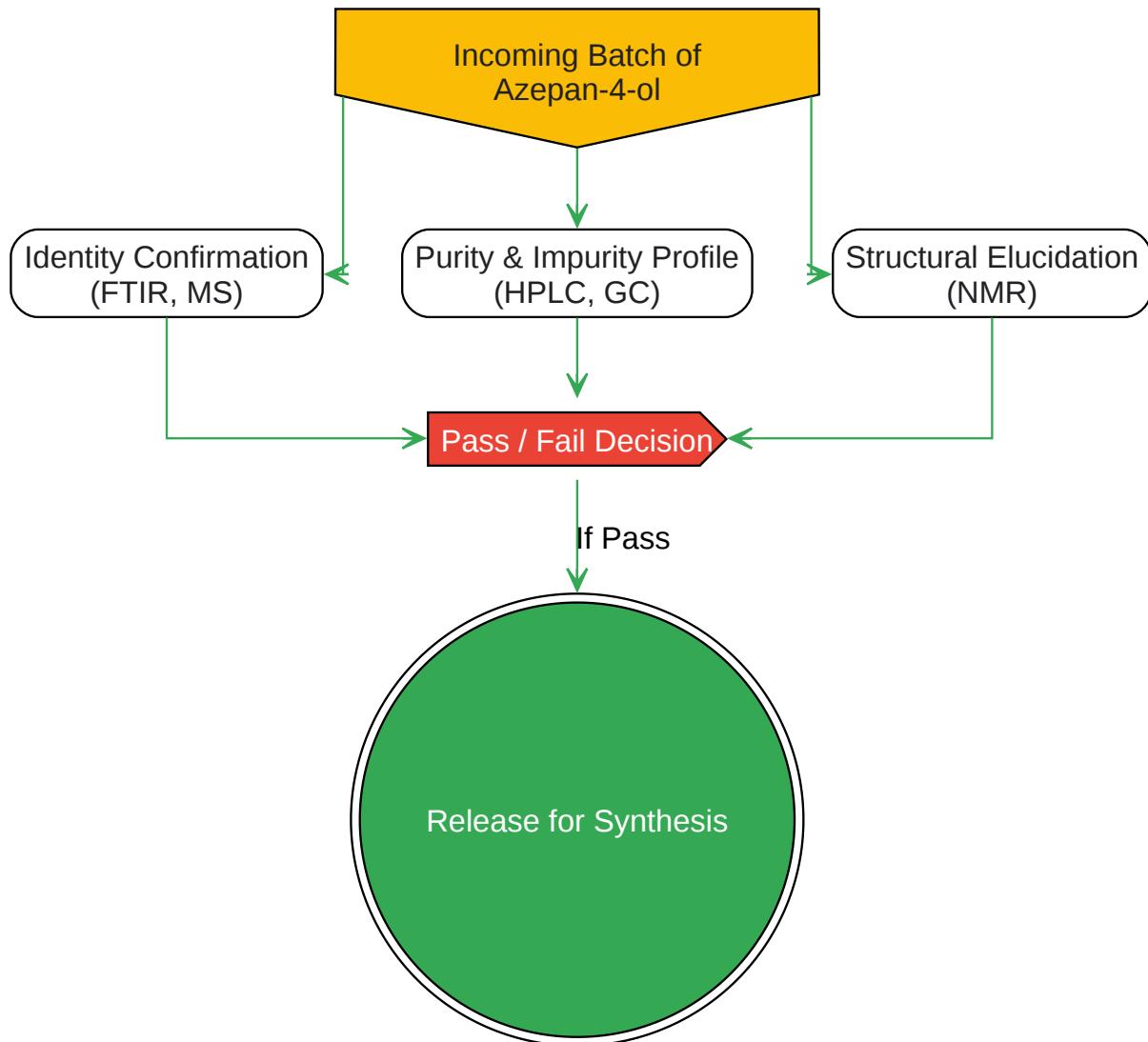
Caption: **Azepan-4-ol** as a central scaffold for generating diverse drug candidates.

The azepane motif is a key component in numerous FDA-approved drugs and clinical candidates, particularly in the CNS therapeutic area.^[2] The conformational flexibility of the seven-membered ring allows derivatives to adapt to the binding pockets of various receptors and enzymes. The ability to install substituents at the 1-position (nitrogen) and 4-position (oxygen) allows for fine-tuning of properties:

- **N-Substitution:** The secondary amine can be readily alkylated, arylated, or acylated. This position is often used to introduce groups that interact with the target protein or to attach linkers for further conjugation. For example, N-benzylated bicyclic azepanes have shown potent activity as monoamine transporter inhibitors.
- **O-Substitution:** The hydroxyl group can be converted into ethers, esters, or other functionalities. This position is often modified to improve cell permeability, alter metabolic stability, or introduce hydrogen bond donors/acceptors to enhance target binding affinity.

Analytical & Quality Control (QC) Methods

Ensuring the identity, purity, and consistency of **Azepan-4-ol** is paramount for its use in pharmaceutical synthesis, where impurities can lead to unforeseen side reactions and regulatory hurdles. A multi-pronged analytical approach is standard practice.



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Caption: A typical quality control workflow for a pharmaceutical intermediate like **Azepan-4-ol**.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard method for assessing the purity of **Azepan-4-ol**.^[6] Causality: Reversed-phase HPLC is chosen because it effectively separates the polar **Azepan-4-ol** from

less polar organic impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

- Standard Preparation: Accurately weigh a reference standard of **Azepan-4-ol** to prepare a stock solution of known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions for a calibration curve.
- Sample Preparation: Accurately weigh the test sample of **Azepan-4-ol** and dissolve it in the mobile phase to achieve a similar concentration to the primary standard.
- Chromatographic Conditions (Typical):
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: A mixture of aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol). An isocratic or gradient elution may be used.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25°C.
 - Detection: UV at a low wavelength (e.g., 210 nm), as **Azepan-4-ol** lacks a strong chromophore, or via an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
- Analysis: Inject the standard and sample solutions onto the HPLC system.
- Quantification: The purity of the sample is calculated by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. The identity is confirmed by comparing the retention time of the sample peak to that of the reference standard.

Safety, Handling, and Storage

While comprehensive toxicological data for **Azepan-4-ol** is not extensively published, standard laboratory precautions for handling chemical intermediates should be strictly followed.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.^[6] Avoid contact with skin and eyes.^[6]
- Storage: Store in a tightly sealed container in a cool, dry place.^[6] The recommended storage temperature is between 0°C and 8°C to ensure long-term stability.^[6]
- In case of Exposure:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
 - Skin: Wash off immediately with soap and plenty of water.
 - Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Future Perspectives

The utility of **Azepan-4-ol** is not confined to pharmaceuticals. Its unique properties make it an attractive intermediate in other fields of chemical science. Researchers are exploring its use in materials science for the development of novel polymers and coatings, where the azepane ring can impart specific physical properties.^[6] Additionally, its structure is being investigated in the formulation of next-generation agrochemicals, such as more effective and targeted pesticides and herbicides.^[6] The ongoing push for green chemistry is also driving research into more sustainable and environmentally friendly synthetic routes to produce this valuable intermediate.^[5]

Conclusion

Azepan-4-ol is more than a simple chemical; it is a strategic enabler in the quest for novel bioactive molecules. Its combination of a flexible seven-membered ring and dual, orthogonal functional groups provides medicinal chemists with a powerful and versatile platform for drug design and discovery. A comprehensive understanding of its synthesis, reactivity, and analytical characterization, as detailed in this guide, is essential for any research professional aiming to unlock its full potential in developing the next generation of therapeutics.

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